molecular formula C17H21Cl2NO3 B4143253 2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4143253
M. Wt: 358.3 g/mol
InChI Key: PHWRXXAZODQLBY-UHFFFAOYSA-N
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Description

2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes a chlorobenzyl group, a methoxybenzyl group, and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form an ether linkage. This intermediate is then reacted with ethanolamine to introduce the aminoethanol group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol
  • 2-({4-[(2-chlorobenzyl)oxy]-3-methylbenzyl}amino)ethanol
  • 2-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol

Uniqueness

2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is unique due to the presence of both the chlorobenzyl and methoxybenzyl groups, which may confer specific chemical and biological properties

Properties

IUPAC Name

2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3.ClH/c1-21-17-10-13(11-19-8-9-20)6-7-16(17)22-12-14-4-2-3-5-15(14)18;/h2-7,10,19-20H,8-9,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWRXXAZODQLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

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